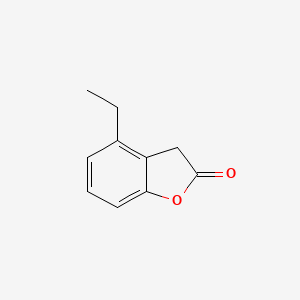

4-Ethylbenzofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4-ethyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H10O2/c1-2-7-4-3-5-9-8(7)6-10(11)12-9/h3-5H,2,6H2,1H3 |

InChI Key |

QVKHVNYGBGDOGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CC(=O)OC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylbenzofuran 2 3h One and Its Derivatives

Strategies for Benzofuran-2(3H)-one Core Synthesis

The construction of the central benzofuran-2(3H)-one ring system can be achieved through several distinct pathways, including classic chemical reactions, modern metal-catalyzed couplings, efficient one-pot procedures, and environmentally conscious transition metal-free protocols.

Traditional methods for forming the benzofuran-2(3H)-one core often involve intramolecular cyclization reactions. A primary and well-established route is the acid-catalyzed lactonization or spontaneous ring closure of (ortho-hydroxy)phenylacetic acids. tandfonline.comroyalsocietypublishing.org This process can be facilitated by various acids, such as sulfuric acid or p-toluenesulfonic acid. royalsocietypublishing.org An alternative approach involves the cyclization of phenoxyacetyl chlorides using a Lewis acid like aluminum chloride. rsc.org Furthermore, domino reactions combining a Friedel-Crafts alkylation with a subsequent intramolecular lactonization provide another classic route to this scaffold. oregonstate.edunih.gov

A specific example is the condensation of phenols with mandelic acid in the presence of sulfuric acid. tandfonline.com Another documented method involves reacting o-cresol with carbon monoxide at high temperature and pressure, using dicobalt octacarbonyl as a catalyst. tandfonline.com More recently, silica (B1680970) sulfonic acid has been employed as a solid acid catalyst for the cyclization of 2-hydroxyphenylacetic acid, offering a more environmentally friendly and recoverable catalyst system. google.com

Table 1: Classic Cyclization Starting Materials and Conditions

| Starting Material | Reagent/Catalyst | Key Transformation |

|---|---|---|

| o-Hydroxyphenylacetic acid | Acid (e.g., H₂SO₄, p-TsOH) | Intramolecular Lactonization |

| Phenoxyacetyl chloride | Aluminium chloride | Friedel-Crafts Cyclization |

| Phenol and Mandelic acid | Sulfuric acid | Condensation/Cyclization |

| Polyphenol and Pyruvate | Acid Catalyst | Domino Friedel-Crafts/Lactonization nih.gov |

Modern synthetic chemistry heavily utilizes transition-metal catalysis to construct complex molecular frameworks, and the synthesis of benzofuran-2(3H)-ones is no exception. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.

The Sonogashira reaction , which couples terminal alkynes with aryl halides, is a versatile tool for this purpose. thieme-connect.com The typical pathway involves a tandem Sonogashira coupling-cyclization sequence, starting from 2-halophenols and terminal alkynes. researchgate.net This reaction is generally catalyzed by a combination of palladium and copper catalysts. researchgate.net A modified Sonogashira coupling using propyne at low temperatures has been developed, which, after ozonolysis of the resulting alkyne, yields a phenol that exists in equilibrium with the desired benzofuranone product. thieme-connect.comorganic-chemistry.org This method avoids the need for high-pressure reactors often required for volatile alkynes. organic-chemistry.org

The Heck reaction , the palladium-catalyzed coupling of an unsaturated halide with an alkene, also provides a route to the benzofuran (B130515) scaffold. wikipedia.org One strategy involves a tandem palladium-catalyzed Heck reaction followed by an oxidative cyclization sequence between 2-hydroxystyrenes and iodobenzenes. nih.gov Another variation is the intramolecular Heck reaction, where cyclization of an alkene intermediate leads to the benzofuran ring. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions in Benzofuran-2(3H)-one Synthesis

| Reaction Name | Catalysts | Typical Reactants | Key Feature |

|---|---|---|---|

| Sonogashira Coupling | Pd/Cu complexes | 2-Iodophenols, Terminal Alkynes | Forms a C-C bond followed by intramolecular cyclization. researchgate.netnih.gov |

One such method involves the condensation of phenols with cinnamic acids in the presence of trifluoroacetic acid (TFA), which acts as both solvent and catalyst, to produce 2(3H)-benzofuranones in high yields under mild conditions. tandfonline.comtandfonline.com Another strategy is a cascade reaction initiated by a Michael addition, followed by an intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. royalsocietypublishing.org This domino reaction has been successfully applied to a range of aryl glycine (B1666218) esters and α,β-unsaturated carbonyl compounds. royalsocietypublishing.org Additionally, one-pot heteroannulation of benzoquinones catalyzed by acetic acid has been explored as a route to furanobenzofuran structures. dtu.dk

Growing interest in green chemistry has spurred the development of synthetic methods that avoid the use of potentially toxic and expensive transition metals. For benzofuran-2(3H)-one synthesis, several metal-free alternatives have emerged.

These protocols often employ Brønsted acids, such as methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH), to catalyze condensation and cyclization reactions. nih.gov Hypervalent iodine reagents, like (diacetoxyiodo)benzene, can mediate the oxidative cyclization of ortho-hydroxystilbenes to form the benzofuran ring. organic-chemistry.org A novel cascade reaction involving caesium carbonate-promoted Michael addition and lactonization provides a one-pot, metal-free synthesis of 3,3-disubstituted benzofuran-2(3H)-ones. royalsocietypublishing.org Furthermore, catalyst-free approaches have been reported, such as the reaction of substituted salicylaldehydes with sulfoxonium ylide, which affords dihydrobenzofurans in high yields. nih.gov Another efficient one-pot, transition-metal-free synthesis of benzofuran derivatives proceeds via a Smiles rearrangement at room temperature. mdpi.comsemanticscholar.org

Functionalization and Derivatization Strategies for the Benzofuran-2(3H)-one Skeleton

Once the core benzofuran-2(3H)-one structure is formed, further modifications can be made to introduce various functional groups, leading to a diverse library of derivatives.

Alkylation and acylation are key functionalization strategies. The C3 position of the benzofuran-2(3H)-one ring is a common site for such modifications. An enantioselective alkylation of 3-substituted benzofuran-2(3H)-ones has been developed using a chiral biscinchona alkaloid catalyst. This method allows for the creation of an all-carbon quaternary center at the C3-position with good yields and enantioselectivities. researchgate.net While much of the literature focuses on the functionalization of the more aromatic benzofuran ring, these methods highlight the potential for direct and stereoselective derivatization of the benzofuran-2(3H)-one core. researchgate.nethw.ac.uk

Introduction of Diverse Heterocyclic Moieties (e.g., Triazoles, Oxadiazoles, Thiazoles, Pyrrolidines, Piperazines)

The functionalization of the benzofuran-2(3H)-one scaffold by incorporating various heterocyclic rings is a key strategy for developing new chemical entities. These moieties can significantly influence the pharmacological properties of the parent molecule.

Triazoles: Benzofuran-triazole hybrids are synthesized using techniques like click chemistry. researchgate.net For instance, a series of benzofuran-1,3,4-oxadiazole compounds containing 1,2,3-triazole-acetamides have been designed and synthesized as potential α-glucosidase inhibitors. oregonstate.edu This approach often involves multi-step reactions starting from a benzofuran core, which is then functionalized with an azide or alkyne group to participate in a cycloaddition reaction to form the triazole ring. researchgate.netoregonstate.edu

Oxadiazoles: The synthesis of benzofuran-oxadiazole hybrids is well-documented. nih.gov One common method involves the conversion of a benzofuran-2-carbohydrazide into a 1,3,4-oxadiazole ring through cyclization with reagents like carbon disulfide followed by alkylation. nih.gov Another approach involves the reaction of hydrazides with isothiocyanates, followed by cyclodesulfurization using uronium coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

Thiazoles: Thiazole moieties can be introduced into benzofuran structures through various synthetic routes. One method involves the S-alkylation of thiazole chalcones with benzofuran derivatives containing a bromoacetyl group. nih.gov Another common approach is the Hantzsch thiazole synthesis, reacting α-haloketones (like 2-bromoacetylbenzofuran) with thioamides. mdpi.com This can be performed as a one-pot, three-component reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate. mdpi.com

Pyrrolidines: Spiro-pyrrolidine derivatives of benzofuran-2(3H)-one are synthesized through [3+2] azomethine ylide cycloaddition reactions. mdpi.comnih.gov This three-component reaction typically involves a (Z)-3-benzylidenebenzofuran-2(3H)-one, an amino acid (like sarcosine), and another component such as ninhydrin. mdpi.comnih.gov The reaction conditions can be optimized by varying solvents and temperature to achieve high yields and diastereoselectivity. mdpi.comnih.gov

Piperazines: Novel hybrid compounds incorporating a piperazine moiety onto a benzofuran scaffold have been synthesized. mdpi.com The synthesis can proceed via a key benzofuran–piperazine intermediate, prepared by the substitution of a suitable leaving group (e.g., a halogen on an acetyl side chain) with piperazine. mdpi.com This intermediate can then be further functionalized by reacting with various electrophiles. mdpi.com Another strategy involves the direct coupling of N-Boc-piperazine with a suitable benzofuran precursor, often an aryl halide, using methods like the Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr). acs.org

Table 1: Synthetic Strategies for Introducing Heterocyclic Moieties into Benzofuran Scaffolds

| Heterocycle | Synthetic Method | Key Reagents/Reaction Type | Reference(s) |

|---|---|---|---|

| Triazole | Click Chemistry | Azide-alkyne cycloaddition | researchgate.netoregonstate.edu |

| Oxadiazole | Cyclization of carbohydrazide | Carbon disulfide, TBTU | nih.govnih.govresearchgate.net |

| Thiazole | Hantzsch Synthesis / S-Alkylation | α-Haloketones, Thioamides | nih.govmdpi.com |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylides, Benzylidenebenzofuranones | mdpi.comnih.gov |

| Piperazine | Nucleophilic Substitution / Coupling | Piperazine, Halogenated benzofurans, Buchwald-Hartwig amination | mdpi.comacs.org |

Regioselective Substitution Reaction Pathways

Controlling the position of substituents on the benzofuran-2(3H)-one ring is crucial for structure-activity relationship studies. Regioselective synthesis ensures that specific isomers are formed, avoiding the need for difficult purification of mixtures.

A powerful strategy for the regioselective preparation of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edunih.gov This method allows for programmable substitution at any position on the benzofuranone core with a high degree of control. oregonstate.edunih.gov The reaction proceeds through a Diels-Alder cycloaddition, followed by elimination and a retro-cycloaddition to form a phenol intermediate which then cyclizes. oregonstate.edu This pathway ensures that the final substitution pattern is dictated by the substitution on the initial pyrone and nitroalkene reactants. oregonstate.edu For example, this method can produce complex trisubstituted benzofuranones in useful yields, which are often difficult to obtain as single regioisomers using traditional condensation methods. oregonstate.edu

Another approach to achieve regioselectivity is through controlled cyclization of α-phenoxycarbonyl compounds. oregonstate.edu While cyclization of substrates with two unsubstituted ortho positions on the phenol ring can lead to mixtures, strategic blocking of one ortho position ensures the formation of a single regioisomer. oregonstate.edu Furthermore, a temperature-dependent, controlled synthesis of either C-2 or C-3 substituted benzo[b]furans can be achieved from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The addition of Grignard reagents to these α-chloro ketones generates alkoxide intermediates that can either undergo a mdpi.comresearchgate.net-aryl migration to form 2-substituted benzofurans or proceed via direct cyclization and dehydration to yield 3-substituted benzofurans. nih.gov

Palladium-catalyzed C–H arylation using a directing group, such as 8-aminoquinoline, provides a modern and efficient method for regioselective functionalization at the C3 position of the benzofuran scaffold. nih.gov This approach allows for the installation of a wide range of aryl and heteroaryl substituents. nih.gov

Organocatalytic Approaches in Benzofuran-2(3H)-one Derivative Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral benzofuran-2(3H)-one derivatives, enabling the construction of stereocenters with high enantioselectivity.

One notable application is the asymmetric synthesis of benzofuranones with a C3 all-carbon quaternary stereocenter. acs.org This is achieved through an addition/cyclization cascade of amidoesters and iminoquinones using noncovalent N-heterocyclic carbene (NHC) catalysis. acs.org This method provides access to highly functionalized benzofuranones in good yields and with high enantiomeric excess (ee). acs.org

Bifunctional thiourea organocatalysts are also employed in the asymmetric allylic alkylation of benzofuran-3(2H)-ones with nitroallylic acetates. thieme-connect.com This SN2' substitution reaction constructs adjacent tetrasubstituted and tertiary stereocenters, yielding 2,2-disubstituted benzofuranones with moderate to good yields and excellent stereoselectivities (up to >20:1 dr and 93:7 er). thieme-connect.com The thiourea catalyst activates the nitroallylic acetate through hydrogen bonding, while the tertiary amine moiety deprotonates the benzofuranone. thieme-connect.com

Furthermore, quinine-derived urea catalysts have been used in highly enantioselective [3+2] annulation reactions between N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones to produce complex spiro[benzofuran-pyrrolidine]indolinedione structures. rsc.org This approach is characterized by low catalyst loadings and provides excellent yields and stereocontrol. rsc.org

Table 2: Examples of Organocatalytic Synthesis of Benzofuran-2(3H)-one Derivatives

| Catalyst Type | Reaction | Substrates | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Asymmetric Addition/Cyclization | Amidoesters, Iminoquinones | C3 Quaternary Stereocenter | acs.org |

| Bifunctional Thiourea | Asymmetric Allylic Alkylation | Benzofuran-3(2H)-ones, Nitroallylic acetates | Adjacent Tetrasubstituted and Tertiary Stereocenters | thieme-connect.com |

| Quinine-derived Urea | Enantioselective [3+2] Annulation | 3-Alkylidene benzofuranones, Ketimines | Spiro[benzofuran-pyrrolidine] structures | rsc.org |

Ultrasonic-Assisted Synthetic Methods for Benzofuran-Containing Systems

The use of ultrasonic irradiation is a green chemistry approach that can accelerate reaction rates, improve yields, and simplify reaction conditions in the synthesis of benzofuran derivatives.

Ultrasound has been successfully applied to the synthesis of benzofuran-appended oxadiazole molecules. nih.govmdpi.com This method offers significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com For instance, a series of benzofuran-oxadiazole molecules with an S-alkylated amide linkage were synthesized using ultrasonic irradiation. nih.gov

One-pot syntheses of 2-substituted benzofurans have also been developed using ultrasound assistance. nih.govresearchgate.net A sequential methodology involving a C-C coupling of (trimethylsilyl)acetylene with iodoarenes, followed by C-Si bond cleavage and a subsequent tandem C-C/C-O bond-forming reaction with 2-iodophenol, has been effectively carried out under ultrasound irradiation. nih.govresearchgate.net This approach provides good yields and is an efficient way to access a variety of 2-substituted benzofurans. nih.govresearchgate.net

The synthesis of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, has been achieved through the reaction of 1-(2'-hydroxyphenyl)-3-phenyl-propenones with copper acetate in ethanol (B145695) under ultrasonic conditions. researchgate.net This method is noted for being faster and providing higher yields than conventional approaches. researchgate.net The application of ultrasound provides a powerful tool for promoting these reactions under clean and energy-efficient conditions. scielo.org.za

Advanced Synthetic Intermediate Chemistry for 4-Ethylbenzofuran-2(3H)-one Analogs

The creation of analogs of this compound relies on the strategic synthesis and manipulation of advanced intermediates. These intermediates are designed to allow for modular and efficient diversification.

One important class of intermediates is 3-hydroxy-3H-benzofuran-2-one. nih.gov This scaffold can be accessed through a domino reaction involving a Friedel-Crafts alkylation and subsequent intramolecular lactonization. nih.gov These intermediates are key for synthesizing 3,3-disubstituted-3H-benzofuran-2-one derivatives, which are found in many natural products. nih.gov

Benzofuran-2-carboxamides are another versatile class of intermediates. A highly modular synthetic route to elaborate benzofuran-2-carboxamides involves a palladium-catalyzed, 8-aminoquinoline-directed C–H arylation at the C3 position. nih.gov The directing group can then be cleaved and the molecule further diversified in a one-pot, two-step transamidation procedure, allowing for the generation of a diverse library of compounds. nih.gov

The synthesis of halogenated derivatives also represents an important area of intermediate chemistry. nih.gov For example, brominated compounds such as 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone serve as reactive intermediates for further functionalization. nih.gov

Furthermore, the construction of the benzofuran-2(3H)-one framework itself is a key step. Methods for this include the lactonization of (ortho-hydroxy)aryl acetic acids or their esters. royalsocietypublishing.org The development of mild lactonization conditions is crucial, especially when the substrates are sensitive to harsh acidic or basic environments. royalsocietypublishing.org One-pot domino reactions, such as an alkali-promoted Michael addition followed by lactonization, provide an efficient route to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, which are valuable chiral building blocks. royalsocietypublishing.org

Advanced Spectroscopic and Structural Elucidation of 4 Ethylbenzofuran 2 3h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Ethylbenzofuran-2(3H)-one, a combination of NMR experiments would be essential for unambiguous structure confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum would confirm the presence of all protons and their respective chemical environments. Key expected signals would include:

Aromatic Protons: Three protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern would be crucial for confirming the 4-position of the ethyl group.

Methylene (B1212753) Protons (-CH₂-) of the Ethyl Group: A quartet resulting from coupling with the adjacent methyl protons.

Methyl Protons (-CH₃) of the Ethyl Group: A triplet resulting from coupling to the adjacent methylene protons.

Methylene Protons (-CH₂-) of the Furanone Ring: A singlet at position 3 of the furanone ring.

A data table for ¹H NMR would typically be presented as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Expected signals would include:

Carbonyl Carbon (C=O): A signal at the downfield end of the spectrum (typically δ 170-180 ppm) corresponding to the lactone carbonyl group.

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring.

Furanone Ring Carbons: Signals corresponding to the C-O and CH₂ carbons of the heterocyclic ring.

Ethyl Group Carbons: Two signals for the methylene (-CH₂) and methyl (-CH₃) carbons.

A data table for ¹³C NMR would be structured as:

| Chemical Shift (δ, ppm) | Assignment |

| Data not available |

Advanced NMR Techniques for Stereochemical Analysis (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be used to establish connectivity between atoms.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the placement of the ethyl group at the C4 position by observing correlations from the aromatic protons to the carbons of the ethyl group and the furanone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides information about the functional groups present. For this compound, the most characteristic absorption band would be:

C=O Stretch: A strong, sharp absorption band around 1760-1780 cm⁻¹, which is characteristic of a five-membered lactone (γ-lactone).

C-O Stretch: Absorptions corresponding to the C-O bonds of the lactone and the ether linkage.

C-H Stretch: Signals for aromatic and aliphatic C-H bonds.

C=C Stretch: Absorptions for the aromatic ring.

A table summarizing IR data would look like this:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain structural information from fragmentation patterns.

Molecular Ion Peak ([M]⁺ or [M+H]⁺): High-resolution mass spectrometry (HR-MS) would provide the exact mass of the compound, confirming its molecular formula (C₁₀H₁₀O₂).

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation, such as the loss of CO, the ethyl group, or other rearrangements, providing further structural evidence. The fragmentation of the benzofuranone core is a key area of study in mass spectrometry.

A typical MS data table would include:

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available |

X-ray Crystallography for Three-Dimensional Conformation and Crystal Packing Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Planarity: Confirmation of the planarity of the benzofuranone ring system.

Conformation: The orientation of the ethyl group relative to the plane of the aromatic ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like π-π stacking or C-H···O hydrogen bonds.

Crystallographic data is typically summarized in a detailed table:

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Bond lengths (Å) | Data not available |

| Bond angles (°) | Data not available |

Comparative Spectroscopic and Structural Analysis with Synthesized Reference Standards

A definitive structural elucidation of this compound necessitates a comparative analysis of its spectroscopic data with that of known, synthesized reference standards. While specific experimental data for this compound is not extensively available in the public domain, a robust understanding of its spectral characteristics can be inferred through a detailed comparison with structurally analogous benzofuran (B130515) and benzofuranone derivatives. This section presents a comparative analysis based on established spectroscopic principles and data from relevant reference compounds.

The primary reference compounds chosen for this comparative analysis are Benzofuran, 2-Acetylbenzofuran, and various substituted benzofuran derivatives for which detailed spectroscopic data has been reported. These compounds provide a foundational understanding of the benzofuran core's spectral behavior, allowing for a predictive analysis of how the ethyl group at the 4-position and the lactone functionality in this compound would influence its spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of aromatic and heterocyclic compounds. In the case of this compound, the chemical shifts and coupling constants of the aromatic and aliphatic protons provide key structural information.

A comparison of the expected ¹H NMR signals for this compound with the experimental data for Benzofuran reveals significant differences. The presence of the ethyl group at the C4 position on the benzene ring in this compound is expected to introduce a characteristic triplet and quartet for the methyl and methylene protons, respectively. Furthermore, the electron-donating nature of the ethyl group will likely cause a slight upfield shift of the adjacent aromatic protons. The lactone ring introduces a methylene group at the C3 position, which is expected to appear as a singlet in the aliphatic region of the spectrum.

| Compound Name | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |

| Benzofuran | 7.52 (d, 1H), 7.49 (d, 1H), 7.20 (t, 1H), 7.13 (t, 1H), 6.66 (d, 1H) | - |

| 2-Acetylbenzofuran | 7.73 (d, 1H), 7.61 (d, 1H), 7.45 (s, 1H), 7.36 (t, 1H), 7.25 (t, 1H) | 2.51 (s, 3H, -COCH₃) |

| This compound (Predicted) | ~7.3-7.0 (m, 3H, Ar-H) | ~3.6 (s, 2H, -CH₂- at C3), ~2.7 (q, 2H, -CH₂CH₃), ~1.2 (t, 3H, -CH₂CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. For this compound, the chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons are key diagnostic markers.

The most downfield signal in the predicted ¹³C NMR spectrum of this compound is expected to be the carbonyl carbon of the lactone ring, typically appearing in the range of 170-180 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon bearing the ethyl group showing a characteristic shift. The aliphatic carbons of the ethyl group and the methylene group of the lactone ring will appear in the upfield region of the spectrum.

| Compound Name | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |

| Benzofuran | - | 154.9, 145.0, 127.8, 124.2, 122.8, 121.3, 111.4, 106.7 | - |

| 2-Acetylbenzofuran | 188.5 | 155.2, 153.8, 128.4, 126.9, 123.7, 123.1, 115.7, 111.9 | 26.8 (-COCH₃) |

| This compound (Predicted) | ~175 | ~158, ~130, ~128, ~125, ~120, ~115 | ~35 (-CH₂- at C3), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the lactone ring. This band is typically observed in the range of 1750-1780 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the ether linkage in the furanone ring.

| Compound Name | Key IR Absorptions (cm⁻¹) |

| Benzofuran | ~3100 (aromatic C-H stretch), ~1600, 1450 (C=C stretch), ~1250 (C-O stretch) |

| 2-Acetylbenzofuran | ~3100 (aromatic C-H stretch), ~1670 (C=O stretch), ~1600, 1450 (C=C stretch), ~1260 (C-O stretch) |

| This compound (Predicted) | ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1760 (lactone C=O stretch), ~1600, 1470 (C=C stretch), ~1240 (C-O stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the lactone ring, providing further structural confirmation.

| Compound Name | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |

| Benzofuran | 118 | 117, 90, 89, 63 |

| 2-Ethylbenzofuran | 146 | 131 (loss of CH₃), 118, 117, 90, 89 |

| This compound (Predicted) | 176 | 147 (loss of C₂H₅), 148 (loss of CO), 119, 91 |

Computational Chemistry and Molecular Modeling Studies of 4 Ethylbenzofuran 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for understanding electronic structure and reactivity. However, no specific studies applying these methods to 4-Ethylbenzofuran-2(3H)-one have been identified.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target. No molecular docking studies have been published specifically investigating this compound against the requested targets.

Analysis of Receptor Binding Pockets (e.g., NF-κB Pathway Components, BMP-2 Receptor, Histamine (B1213489) H3 Receptor)Similarly, the scientific literature lacks any analysis of the potential interactions between this compound and the binding pockets of key biological receptors like components of the NF-κB pathway, the BMP-2 receptor, or the Histamine H3 receptor. While the broader class of benzofurans has been investigated against some of these targets, data for the specific 4-ethyl derivative is not available.

Based on a comprehensive search of available literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling studies—including analysis of binding affinities, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) modeling—for the compound This compound .

The search results contain studies on related but distinct molecules, such as other benzofuran (B130515) derivatives, aryl-substituted isobenzofuran-1(3H)-ones, and benzofuran hybrids. nih.govnih.govsamipubco.comnih.gov These studies utilize the requested computational methods to evaluate different sets of compounds. For instance, QSAR models have been developed for benzofuran-based vasodilators and inhibitors of various enzymes, and molecular dynamics simulations have been used to explore inhibitors for targets like PDE1B. nih.govnih.gov

However, presenting this information would not adhere to the strict requirement of focusing solely on this compound. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this particular compound.

Structure Activity Relationship Sar Studies of 4 Ethylbenzofuran 2 3h One Derivatives

Impact of Substituent Position and Nature on Biological Activities

The biological activity of benzofuranone derivatives is highly dependent on the type and position of substituents on the benzofuran (B130515) core. Preliminary SAR studies have indicated that modifications, particularly at the C-2 and C-3 positions of the furan (B31954) ring and various positions on the benzene (B151609) ring, are critical determinants of the compound's pharmacological effects. nih.gov

The introduction of different functional groups can influence the molecule's lipophilicity, electronic properties, and steric profile, which in turn affects its interaction with biological targets. mdpi.com For instance, the presence of an ester group at the C-2 position has been identified as a key factor for the cytotoxic activity of some benzofuran compounds. nih.gov Similarly, incorporating a 3,4,5-trimethoxybenzoyl group at the C-2 position of the benzo[b]furan ring is significant for determining antiproliferative activity. nih.gov

Halogenation of the benzofuran ring has consistently led to a notable increase in anticancer activities. nih.gov The addition of bromine, chlorine, or fluorine atoms can enhance the binding affinity of the molecule to its target through the formation of halogen bonds. nih.gov The position of the halogen is a critical factor; for example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells, without affecting normal cells. nih.gov

In one study, the placement of a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position resulted in a compound with 2-4 times greater potency than the unsubstituted version and 3-10 times higher activity than a similar compound with a methoxy group at the C-7 position. nih.gov This highlights the sensitivity of biological activity to the precise positioning of substituents. Conversely, the presence of two halogen-substituted rings combined with the absence of a methoxy group on a heterocyclic ring was found to be detrimental to cytotoxic activity in a series of hybrid derivatives. nih.gov

| Compound Modification | Biological Activity Effect | Reference |

| Ester group at C-2 position | Key for cytotoxic activity | nih.gov |

| 3,4,5-trimethoxybenzoyl group at C-2 | Significant for antiproliferative activity | nih.gov |

| Halogen (Br, Cl, F) addition | Significant increase in anticancer activities | nih.gov |

| Bromine on methyl group at C-3 | Remarkable cytotoxicity against leukemia cells | nih.gov |

| Methyl at C-3 & Methoxy at C-6 | 2-4 times greater potency than unsubstituted version | nih.gov |

| Methoxy at C-7 | 3-10 times lower activity than C-6 methoxy analog | nih.gov |

Correlation between Molecular Features and Target Affinity/Selectivity

The affinity and selectivity of benzofuranone derivatives for their biological targets are governed by specific molecular interactions. Computational and biological studies have been employed to understand these relationships. For instance, in a series of 6-aminomethylbenzofuranones designed as potential antipsychotics, the affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors was found to be dependent on the ability of the compounds to form hydrogen bonds with key serine residues (S3.36 and S5.46) in the receptor binding sites. researchgate.netupf.edu The capacity to establish one or two hydrogen bonds with these specific residues appears to explain the differences in affinity and selectivity observed among the compounds. upf.edu

The reduction of a ketone group to a hydroxyl group in some derivatives was shown to be detrimental to affinity for the 5-HT2A receptor, underscoring the importance of specific functional groups for target interaction. researchgate.net The ratio of affinity for the 5-HT2A receptor versus the D2 receptor is often used as a predictor for an atypical antipsychotic profile, and certain benzofuranone derivatives have shown a promising balance. researchgate.netupf.edu

The addition of halogens can substantially improve binding affinity due to the formation of "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites on a biological target. nih.gov Furthermore, SAR analysis of certain derivatives revealed that the presence of an N-phenethyl carboxamide group significantly enhances antiproliferative activity, which can be further boosted by substitutions on the N-phenethyl ring. nih.gov

| Molecular Feature | Target/Activity | Correlation | Reference |

| Ability to form H-bonds with Serine S3.36 & S5.46 | Dopamine D2 & Serotonin 5-HT2A receptors | Explains differences in affinity and selectivity | researchgate.netupf.edu |

| Ketone group vs. Hydroxyl group | 5-HT2A receptor affinity | Reduction to hydroxyl is detrimental to affinity | researchgate.net |

| Halogen atom | Anticancer activity | Improved binding affinity via halogen bonds | nih.gov |

| N-phenethyl carboxamide group | Antiproliferative activity | Significantly enhances activity | nih.gov |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems are inherently chiral. nih.gov For benzofuranone derivatives that possess stereocenters, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities. nih.gov This is often because only one stereoisomer can bind effectively to the specific three-dimensional conformation of a target receptor or enzyme active site. nih.gov

In a study of 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, the compounds contained an asymmetric carbon atom. nih.gov After separating the racemic mixture of the most selective compound, it was discovered that the S-enantiomer was the active form, while the other enantiomer was presumably inactive. nih.gov

| Compound Series | Stereochemical Finding | Impact on Activity | Reference |

| 2,3-dihydro-1-benzofuran derivatives | The S-enantiomer was the active form for CB2 agonism. | Enantioselectivity is crucial for receptor binding. | nih.gov |

| 3-Br-acivicin isomers and derivatives | Only the (5S, αS) isomers showed significant antiplasmodial activity. | Suggests stereoselective cellular uptake is a key determinant of activity. | nih.gov |

| 2-benzofuran-1(3H)-one derivative from Eurotium rubrum | Enantiomers were isolated and their absolute configurations determined. | Chirality is a key feature of the natural product's structure. | nih.gov |

Development of Pharmacophore Models

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. These models are valuable tools in drug design and virtual screening to identify new lead compounds.

For inhibitors of the PDE1B enzyme, which is a target for neurological disorders, pharmacophore-based screening has been utilized to identify lead inhibitors with novel chemical scaffolds, including 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov By understanding the key features required for inhibition—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic features—researchers can design new molecules with potentially higher affinity and selectivity. nih.gov

The process often involves building homology models of the target protein, refining them with molecular dynamics (MD) simulations, and then using molecular docking to understand the binding modes of known inhibitors. rsc.org This information is then used to generate a 3D-QSAR (Quantitative Structure-Activity Relationship) model. Such models provide a statistical correlation between the physicochemical properties of a set of compounds and their biological activity, offering predictive power for designing new, more potent derivatives. rsc.org

Biological Activities and Pharmacological Potential of 4 Ethylbenzofuran 2 3h One Scaffolds: Mechanistic Insights

Enzyme Inhibition Studies

Derivatives of the benzofuran (B130515) scaffold have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The mechanisms of inhibition are diverse, ranging from competitive binding at the active site to allosteric modulation.

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several novel benzofuran-based compounds have been designed and synthesized as potent AChE inhibitors.

Molecular docking studies reveal that these inhibitors typically bind within the active site of the AChE enzyme, in a manner similar to established drugs like donepezil. The benzofuran core serves as an anchor, while various substituents can form crucial interactions with specific residues in the enzyme's active site. For instance, certain derivatives have demonstrated inhibitory activities in the nanomolar range, comparable to that of donepezil. Structure-activity relationship (3D-QSAR) analyses have highlighted the importance of specific substitutions on the benzofuran ring system for potent inhibitory activity. The primary mechanism involves blocking the catalytic site, which increases the levels of acetylcholine at the synaptic cleft and enhances cholinergic neurotransmission.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| Benzofuran Derivative 7c | 0.058 | Donepezil | 0.049 |

| Benzofuran Derivative 7e | 0.086 | Donepezil | 0.049 |

Protease Inhibition Mechanisms (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development. Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication. Inhibition of this enzyme blocks the viral maturation process. The active site of Mpro contains a catalytic dyad of cysteine (Cys145) and histidine (His41). Many potent inhibitors are designed to form a covalent bond with the catalytic cysteine, thereby irreversibly inactivating the enzyme.

While extensive research has identified numerous Mpro inhibitors from various chemical classes, including peptidomimetics and benzodiazepine (B76468) derivatives, there is a notable lack of specific studies on inhibitors derived from the 4-ethylbenzofuran-2(3H)-one scaffold in the reviewed literature. The development of Mpro inhibitors has largely focused on scaffolds that can effectively target the cysteine protease active site, often through covalent interactions.

N-Myristoyltransferase Enzyme Inhibition Mechanisms

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. This process, known as N-myristoylation, is vital for the viability of various organisms, including pathogenic fungi like Candida albicans. Consequently, NMT has emerged as a promising target for the development of novel antifungal agents.

Benzofuran derivatives have been successfully developed as potent and selective inhibitors of fungal NMT. The drug design process has been guided by X-ray crystal structure analysis of Candida albicans NMT (CaNmt) complexed with benzofuran inhibitors. These studies revealed a hydrophobic pocket in the enzyme's active site, which can be targeted by modifying substituents on the benzofuran ring.

Structure-activity relationship studies have shown that modifications at the C-2 and C-4 positions of the benzofuran scaffold are critical for potent inhibitory activity. For example, replacing a tert-butyl group at the C-4 position with a pyridin-3-ylmethyl)amino group led to a tenfold increase in CaNmt inhibitory activity, resulting in the compound RO-09-4609. Further optimization of the C-2 substituent led to the discovery of RO-09-4879, which demonstrated efficacy in animal models of fungal infection.

Table 2: Inhibitory Activity of Benzofuran Derivatives against Candida albicans N-myristoyltransferase (CaNmt)

| Compound | CaNmt IC₅₀ (nM) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| RO-09-4609 | 1.6 | 1.56 |

| RO-09-4879 | 1.1 | 0.39 |

Glutathione (B108866) S-transferase Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. Overexpression of certain GST isoenzymes, such as GST P1-1, is associated with resistance to anticancer drugs.

While direct inhibition of GST by this compound scaffolds is not extensively documented, studies on related structures provide insight. For instance, GST has been shown to catalyze the isomerization of (R)-2-hydroxymenthofuran, a benzofuran derivative, into mintlactone (B1200661) and isomintlactone. This reaction is dependent on GSH and involves the active site tyrosine residue of the enzyme, suggesting that the benzofuran ring can fit within the GST active site.

Furthermore, derivatives of the structurally related 7-nitro-2,1,3-benzoxadiazole have been identified as highly efficient inhibitors of GST P1-1. Compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) exhibit potent cytotoxic activity in cancer cell lines by inhibiting GSTP1-1, which leads to the activation of apoptotic pathways. This suggests that heterocyclic scaffolds related to benzofuran have the potential to be developed as GST inhibitors.

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, benzofuran-based compounds can exert their pharmacological effects by binding to and modulating the activity of specific cellular receptors.

Histamine (B1213489) H3 Receptor Antagonism and Inverse Agonism

The histamine H3 receptor is primarily found in the central nervous system where it acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters. Antagonists and inverse agonists of the H3 receptor enhance neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects. This makes them potential therapeutic agents for cognitive disorders like Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.

Novel heterocyclic-substituted benzofurans have been developed as potent and selective histamine H3 receptor antagonists. These compounds exhibit high binding affinity for the H3 receptor, with dissociation constant (Ki) values in the nanomolar range. For example, the compound 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) is a potent and selective H3 receptor antagonist with excellent pharmacokinetic properties and efficacy in behavioral models. The mechanism of action involves blocking the constitutive activity of the H3 receptor (inverse agonism) or preventing histamine from binding (antagonism), thereby increasing the synthesis and release of histamine and other neurotransmitters in the brain.

Table 3: Binding Affinity of a Benzofuran-based H3 Receptor Antagonist

| Compound | Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| ABT-239 | Histamine H3 | ~1.5 |

Opioid Receptor (e.g., κ-Opioid, μ-Opioid) Binding Affinity and Selectivity

Derivatives of the benzofuran scaffold have been investigated for their affinity and selectivity toward opioid receptors. Research into novel 3,4,7-trisubstituted benzofuran derivatives has revealed a notable selectivity for the κ-opioid receptor (KOR) over the μ-opioid receptor (MOR). Specifically, a series of aryl ether derivatives demonstrated moderate binding activities to KOR, with IC50 values ranging from 3.9 to 11 µM. In contrast, these compounds showed no measurable binding to MOR. This selective binding to KOR is significant as KOR is implicated in analgesic effects with a potentially lower risk of dependence compared to MOR. The structure-activity relationship studies suggest that the presence of an aromatic substituent of a suitable size is a key determinant for KOR binding.

| Compound Type | Receptor | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| 3,4,7-Trisubstituted Benzofuran Derivatives (Aryl Ethers) | κ-Opioid Receptor (KOR) | 3.9–11 µM | |

| 3,4,7-Trisubstituted Benzofuran Derivatives (Aryl Ethers) | μ-Opioid Receptor (MOR) | No measurable binding |

Sigma Receptor (e.g., Sigma-1, Sigma-2) Binding

The benzofuran scaffold has also been identified as a promising framework for ligands targeting sigma receptors, which are implicated in a variety of central nervous system disorders. Studies on a series of N-substituted 3-(3-fluoropropyl)-3H-spiro[benzofuran-1,4'-piperidines] have demonstrated high affinity and selectivity for the sigma-1 receptor. For instance, the N-benzyl derivative, known as WMS-1813, exhibited an extraordinarily high affinity for the sigma-1 receptor with a Ki value of 1.4 nM. Furthermore, this compound displayed excellent selectivity, with a more than 600-fold preference for the sigma-1 receptor over the sigma-2 receptor. Another compound, SA4503, a potent sigma-1 receptor agonist, has shown a 14-fold selectivity for sigma-1 (Ki = 4.6 nM) over sigma-2 (Ki = 63.1 nM) receptors in guinea pig brain homogenates.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (Sigma-1/Sigma-2) | Reference |

|---|---|---|---|---|

| WMS-1813 (N-benzyl derivative) | Sigma-1 | 1.4 nM | >600-fold | |

| WMS-1813 (N-benzyl derivative) | Sigma-2 | Not specified | ||

| SA4503 | Sigma-1 | 4.6 nM | 14-fold | |

| SA4503 | Sigma-2 | 63.1 nM |

Bone Morphogenetic Protein 2 (BMP-2) Receptor Targeting and Osteogenic Gene Expression Pathways (e.g., RUNX2, COL-1)

Benzofuran derivatives have been explored as potential agents for promoting bone formation by targeting the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway. BMP-2 is a growth factor that plays a crucial role in the differentiation of mesenchymal cells into osteoblasts. The signaling cascade is initiated when BMP-2 binds to its cell surface receptors, which are transmembrane serine/threonine kinases. This binding leads to the activation of intracellular Smad proteins, which in turn regulate the expression of osteogenic genes.

A key transcription factor in this pathway is Runt-related transcription factor 2 (Runx2), which is essential for osteoblast differentiation and bone formation. Studies have shown that certain benzofuran-pyran analogs can increase the expression of osteogenic markers, including RUNX2 and BMP2. Runx2 directly regulates the expression of several bone matrix protein genes, such as Type I collagen (COL-1). The upregulation of RUNX2 by benzofuran derivatives suggests a mechanism for their osteogenic potential through the enhancement of BMP-2 signaling pathways.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for various noxious stimuli, including heat and capsaicin. Consequently, TRPV1 antagonists are being investigated as potential analgesics. The development of TRPV1 antagonists has explored a wide range of chemical scaffolds. While the benzofuran scaffold has demonstrated diverse biological activities, direct evidence for the antagonism of TRPV1 by this compound is not prominently featured in the available scientific literature. The research on TRPV1 antagonists has largely focused on other heterocyclic structures, such as those based on flavonoid skeletons and various capsaicin-like compounds.

Mechanistic Investigations of Pro-oxidant and Proapoptotic Activities

Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen, including superoxide (B77818) anions (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH°). While ROS are natural byproducts of cellular metabolism and play roles in cell signaling, excessive production leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. Certain chemical compounds can induce the generation of ROS. For instance, some molecules can undergo redox cycling, where they are sequentially reduced and oxidized, leading to the transfer of electrons to molecular oxygen and the formation of superoxide radicals. This can initiate a cascade of reactions that produce other ROS. Studies on some benzofuran derivatives have indicated their potential to induce apoptosis in cancer cells through the generation of ROS.

Caspase Activation and Apoptosis Induction Pathways (e.g., Caspase-Glo 3/7 Assay)

Apoptosis, or programmed cell death, is a critical physiological process that can be initiated through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. A key feature of apoptosis is the activation of a family of cysteine proteases called caspases. Effector caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The activity of these caspases can be quantified using assays like the Caspase-Glo 3/7 Assay. This assay utilizes a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase that generates a luminescent signal proportional to the caspase activity. Research on certain 4-thiazolidinone (B1220212) derivatives, which share some structural similarities with the furanone ring, has shown that they can induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10. This suggests that compounds with a furanone-like scaffold may have the potential to induce apoptosis via caspase activation.

Apoptotic Cell Death Assessment (e.g., Annexin V-FITC Test)

The induction of apoptosis, or programmed cell death, is a key mechanism through which benzofuran scaffolds exert their anticancer effects. The assessment of this process is frequently conducted using the Annexin V-FITC assay, a standard method in cell biology. mdpi.comnih.gov During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. mdpi.commdpi.com

Annexin V is a protein that exhibits a high affinity for PS in the presence of calcium. mdpi.com When conjugated with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC), it can be used to label cells undergoing apoptosis. mdpi.comnih.gov In laboratory settings, cancer cell lines are treated with benzofuran derivatives and then incubated with Annexin V-FITC. nih.gov The cells are subsequently analyzed using flow cytometry, which can quantify the fluorescence and thus the proportion of apoptotic cells in the population. nih.govmdpi.com

Propidium iodide (PI), a fluorescent dye that stains DNA, is often used in conjunction with Annexin V-FITC. mdpi.comnih.gov PI cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. mdpi.com This dual-staining method allows researchers to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). mdpi.com Studies on various benzofuran derivatives, such as benzofuran-isatin conjugates and brominated benzofurans, have utilized this technique to confirm their ability to induce apoptosis in cancer cell lines like Jurkat, K562, SW620, and HT29. nih.govoakwoodchemical.comnih.gov For instance, a novel benzofuran lignan (B3055560) was shown to efficiently arrest Jurkat T lymphocytes and induce apoptosis. oakwoodchemical.com Similarly, certain benzofuran-3(2H)-one derivatives were found to protect islet β-cells from apoptosis in a dose-dependent manner. nih.gov

Anti-inflammatory Pathways Modulation (e.g., IL-6 Secretion Inhibition, NF-κB Pathway Interactions)

Benzofuran-2(3H)-one scaffolds and their derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. Chronic inflammation is implicated in numerous diseases, and targeting its mediators is a crucial therapeutic strategy. Benzofuran compounds have been shown to interfere with the production of pro-inflammatory cytokines and mediators. bldpharm.comsigmaaldrich.com

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. oakwoodchemical.combldpharm.com NF-κB is a critical transcription factor that regulates the expression of many genes involved in inflammation, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). bldpharm.com In lipopolysaccharide (LPS)-stimulated macrophage models, certain fluorinated benzofuran derivatives effectively suppress inflammation by inhibiting the expression of COX-2 and iNOS. sigmaaldrich.com This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). sigmaaldrich.com

Furthermore, these compounds can significantly reduce the secretion of interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation. sigmaaldrich.com Studies have reported that fluorinated benzofuran and dihydrobenzofuran derivatives can inhibit IL-6 secretion with IC50 values in the low micromolar range. sigmaaldrich.com The anti-inflammatory effect is also linked to the modulation of the MAPK signaling pathway, which often works in concert with NF-κB to regulate inflammatory responses. bldpharm.com By intervening in these classical inflammation signaling pathways, benzofuran derivatives can effectively inhibit macrophage activation and the subsequent inflammatory cascade. bldpharm.com

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound Class | Target/Assay | Effect | Reference |

| Fluorinated Benzofurans | IL-6 Secretion (LPS-stimulated macrophages) | Inhibition with IC50 values from 1.2 to 9.04 µM | sigmaaldrich.com |

| Fluorinated Benzofurans | Nitric Oxide (NO) Production | Inhibition with IC50 values from 2.4 to 5.2 µM | sigmaaldrich.com |

| Benzofuran-imidazole hybrid | NO Generation (RAW-264.7 cells) | Excellent inhibitory effect (IC50 = 52.23 ± 0.97 μM) | bldpharm.com |

| Aza-benzofurans | Nitric Oxide (NO) Release (LPS-stimulated RAW 264.7) | Inhibition with IC50 values of 17.3 and 16.5 μM |

Antimicrobial Activity Mechanisms

The benzofuran core is a key pharmacophore for the development of novel antimicrobial agents, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.

Benzofuran derivatives have shown considerable efficacy against a range of pathogenic bacteria. Their mechanism of action often involves the disruption of essential cellular processes. These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

The structural features of the benzofuran derivatives play a crucial role in their antibacterial potency. For example, the presence of specific substituents, such as halogens (fluoro, dichloro), on attached phenyl rings can enhance the antibacterial potential. Some benzofuran-benzimidazole analogs have been identified as potent inhibitors, with Minimum Inhibitory Concentrations (MICs) as low as 25-75 μg/mL against strains like S. aureus and E. coli. In silico molecular docking studies suggest that one of the potential targets for these compounds is DNA topoisomerase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth. Other studies have synthesized benzofuran ester derivatives and pyrazolyl-benzofuran compounds that also possess promising activity against both Gram-positive and Gram-negative cultures.

Table 2: Antibacterial Spectrum of Benzofuran Derivatives

| Compound Derivative | Gram-positive Strain(s) | Gram-negative Strain(s) | Reference |

| Benzofuran-benzimidazole analogs | Staphylococcus aureus, Bacillus megaterium | Escherichia coli, Enterobacter aerogenes, Proteus mirabilis | |

| Fluorinated pyrazolylthiazoles | Staphylococcus aureus, Bacillus subtilis | Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli | |

| Benzofuran ketoxime derivatives | Staphylococcus aureus | - | |

| Aza-benzofurans | Staphylococcus aureus | Salmonella typhimurium |

The benzofuran scaffold is also a promising basis for the development of new antifungal agents. Several derivatives have demonstrated significant activity against pathogenic fungi, including Candida albicans, Aspergillus niger, Aspergillus fumigatus, and Cryptococcus neoformans.

The mechanisms underlying their antifungal action are varied. One proposed mechanism involves the mobilization of intracellular calcium (Ca2+), which is a critical factor in the fungicidal activity of some benzofuran-based drugs like amiodarone. While not all antifungal benzofuran derivatives directly induce calcium fluxes, they can augment the effects of other agents that do, suggesting an interaction with cellular calcium homeostasis. The structural characteristics of the molecule, such as the presence of bromo substituents, have been shown to drastically increase antifungal activity. Studies on benzofuran-thiazolo benzimidazole (B57391) derivatives and benzofuran-isatin conjugates have also reported potent activity against various fungal species. For instance, certain benzofuran ketoxime derivatives showed very strong antimicrobial effects against C. albicans.

Benzofuran-containing compounds have emerged as potential antiviral agents, with demonstrated activity against significant human pathogens like Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

In the context of HIV, benzofuran derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to the reverse transcriptase enzyme, a critical component for HIV-1 replication, and inhibit its function. Some derivatives have shown potent anti-HIV activity, even against viral strains that are resistant to other NNRTIs.

Regarding SARS-CoV-2, research has focused on developing benzofuran derivatives that can target key viral proteins. nih.gov Molecular docking studies have shown that these compounds can exhibit strong binding affinities for the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp)—all of which are essential for the viral life cycle. nih.gov By obstructing the function of these proteins, these compounds can inhibit viral replication. nih.gov Some benzofuran-based triazole derivatives have shown particular promise in computational studies. nih.gov Furthermore, certain benzofuran derivatives act as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons, which are crucial components of the innate immune response against viral infections, thereby inhibiting coronavirus replication at nanomolar concentrations.

Antihypertensive Mechanisms of Action

Derivatives of the benzofuran scaffold have been identified as potential antihypertensive agents, influencing blood pressure through various mechanisms. oakwoodchemical.com

One notable mechanism involves the antagonism of catecholamines like epinephrine (B1671497) and norepinephrine. oakwoodchemical.com The benzofuran-containing drug amiodarone, for example, exhibits antihypertensive effects by counteracting the cardiovascular and metabolic actions of these stress hormones, which are known to increase heart rate and blood pressure. oakwoodchemical.com

Another pathway involves the modulation of inflammatory mediators that contribute to cardiovascular dysfunction in metabolic diseases. A novel benzofuran N-acylhydrazone, LASSBio-2090, was shown to lower blood pressure and improve cardiovascular function in an animal model of obesity-associated type 2 diabetes. The primary mechanism of action for this compound is the blockade of tumor necrosis factor-alpha (TNF-α) synthesis. By reducing TNF-α, the compound likely decreases the activation of NF-κB, which in turn reduces the expression of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS contributes to oxidative stress and impaired heart function, so its reduction helps normalize cardiovascular efficiency and lower blood pressure. These findings highlight the potential of benzofuran derivatives in managing hypertension, particularly when linked to inflammatory conditions.

Neuropharmacological Mechanisms (e.g., Cognition and Attention Enhancement)

While research specifically isolating this compound is limited, studies on related benzofuran structures provide significant insights into the potential neuropharmacological mechanisms of this scaffold, particularly in the realms of cognition and attention. The primary mechanisms identified involve histamine H3 receptor antagonism and modulation of excitotoxicity.

Certain benzofuran derivatives have been identified as potent antagonists of the histamine H3 receptor. nih.govresearchgate.net The H3 receptor acts as an autoreceptor in the central nervous system, regulating the release of histamine and other key neurotransmitters like acetylcholine and dopamine (B1211576), which are crucial for cognitive processes. researchgate.net By antagonizing this receptor, benzofuran-based compounds can enhance the release of these neurotransmitters, leading to improved cognitive function and attention. nih.gov A notable example is 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), which has demonstrated potent cognition- and attention-enhancing properties in animal models. nih.govresearchgate.net This compound was effective in an inhibitory avoidance acquisition model and a social recognition memory model in rats. nih.gov The efficacy of this and similar 2-aminoethylbenzofuran derivatives supports the potential for this class of compounds in treating cognitive dysfunction. nih.gov

Another significant neuroprotective mechanism involves the mitigation of excitotoxicity, particularly that induced by N-methyl-D-aspartate (NMDA) receptor overactivation. nih.govnih.gov Excitotoxicity is a pathological process that leads to neuronal damage and is implicated in various neurodegenerative disorders. nih.gov Studies on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown their ability to protect primary cultured rat cortical neurons from NMDA-induced cell damage. nih.govnih.govresearchgate.net The neuroprotective effect of one derivative, compound 1f (with a -CH3 substitution), was found to be comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net These findings suggest that benzofuran scaffolds can exhibit neuroprotective actions against excitotoxic damage, a crucial element in preserving cognitive health. nih.govnih.gov

Table 1: Neuropharmacological Activity of Benzofuran Derivatives

| Compound/Derivative Class | Mechanism of Action | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) | Histamine H3 Receptor Antagonist | Rat models (inhibitory avoidance, social recognition) | Potent enhancement of cognition and attention. nih.gov | nih.govresearchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Anti-excitotoxicity (NMDA receptor modulation) | Primary cultured rat cortical neuronal cells | Protection against NMDA-induced neuronal cell damage. nih.govnih.gov | nih.govnih.govresearchgate.net |

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is a key factor in cellular damage and the progression of numerous diseases, including neurodegenerative disorders. mdpi.commdpi.com The benzofuran-2(3H)-one scaffold has emerged as a promising pharmacophore for the design of antioxidant agents. nih.gov The antioxidant mechanisms of these compounds are primarily centered on their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.

The direct radical-scavenging ability of benzofuran derivatives is a key mechanism of their antioxidant action. This capacity is significantly influenced by the substitution pattern on the benzofuran core, particularly the presence and position of hydroxyl (-OH) groups on the aromatic rings. nih.govunica.itresearchgate.net Studies on benzofuran hydrazones have demonstrated that compounds with a higher number of hydroxyl groups on the arylidene moiety exhibit superior antioxidant activity in various assays (DPPH, FRAP, and ORAC). nih.govunica.it For instance, the 2,3,4-trihydroxybenzylidene derivative was identified as having the best antioxidant capacity in one study. unica.it This suggests that the hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.

Beyond direct scavenging, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives exert their antioxidant effects by modulating cellular antioxidant pathways. mdpi.com A pivotal mechanism is the induction of heme oxygenase-1 (HO-1), an enzyme with well-established neuroprotective and antioxidant functions. mdpi.com HO-1 is a stress-inducible enzyme that catalyzes the degradation of heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), iron, and carbon monoxide. mdpi.com In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, specific benzofuran-2-one derivatives were shown to significantly reduce intracellular reactive oxygen species (ROS) levels. mdpi.com One compound, in particular, was found to boost the expression of HO-1 mRNA and protein, thereby enhancing the cell's intrinsic antioxidant defenses and protecting the neuronal cells from catechol-induced death. mdpi.com Some research also indicates that certain benzofuran derivatives can induce apoptosis in cancer cells through the generation of ROS. mdpi.com

Table 2: Antioxidant Activity of Benzofuran-2(3H)-one Scaffolds

| Compound/Derivative Class | Mechanism of Action | Experimental Model | Key Findings | Reference |

|---|---|---|---|---|

| 3,3-disubstituted-3H-benzofuran-2-one derivatives | Reduction of intracellular ROS; Induction of Heme Oxygenase-1 (HO-1) | Differentiated SH-SY5Y cells (neurodegeneration model) | Protected cells from catechol-induced death and boosted HO-1 expression. mdpi.com | mdpi.com |

| Benzofuran hydrazones | Direct radical scavenging | DPPH, FRAP, and ORAC assays | Antioxidant activity correlates with the number and position of hydroxyl groups. nih.govunica.it | nih.govunica.itresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide |

| (-)-1(benzofuran-2-yl)-2-propylaminopentane |

| 3,3-disubstituted-3H-benzofuran-2-one |

Advanced Analytical Method Development for Research Applications of 4 Ethylbenzofuran 2 3h One

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the analysis of complex mixtures. The development of an effective HPLC method is a multi-step process that involves careful selection of columns, mobile phases, and other chromatographic parameters to achieve the desired separation.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and purity determination of moderately polar to nonpolar compounds like 4-Ethylbenzofuran-2(3H)-one. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).

A typical RP-HPLC method for the purity assessment of this compound would involve a gradient elution to ensure the separation of the main compound from any potential impurities, which may have different polarities. The method's specificity would be demonstrated by its ability to resolve the this compound peak from its synthetic precursors and potential degradation products. Validation of such a method in accordance with International Conference on Harmonisation (ICH) guidelines would ensure its accuracy, precision, linearity, and robustness for reliable purity assessment. ekb.eg

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table is for illustrative purposes and represents a potential starting point for method development.

Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC. rdworldonline.com For research involving high-throughput screening or reaction monitoring of this compound, UPLC is an invaluable tool. The principles of method development are similar to HPLC, but the instrumentation is designed to handle higher backpressures. A UPLC method could reduce the analysis time for this compound from over 10 minutes to under 2 minutes without compromising separation efficiency. The rapid analysis capabilities of UPLC are particularly beneficial in studies of furan (B31954) and its derivatives. nih.govresearchgate.netacs.org

When a pure sample of this compound is required for further research, such as for structural elucidation or biological testing, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate and purify larger quantities of the compound from a crude reaction mixture. The principles of separation are the same as in analytical HPLC, but the goal is to collect the purified compound rather than just to quantify it. High-speed countercurrent chromatography (HSCCC) is another preparative technique that has been successfully used for the isolation and purification of flavonoids, and could be applicable to benzofuranone derivatives. nih.gov

The development of a successful HPLC method often begins with method scouting, which involves screening various columns and mobile phase conditions to find the best starting point for optimization. thermofisher.comthermofisher.com For this compound, this would involve testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and various mobile phase compositions (e.g., acetonitrile vs. methanol, different pH modifiers).

Once initial conditions are selected, the method is optimized by fine-tuning parameters such as the gradient profile, temperature, and flow rate to achieve the best possible resolution and peak shape. sigmaaldrich.com A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple parameters on the separation. rsc.org For aromatic compounds, the mobile phase composition is a critical parameter to optimize for achieving good resolution. researchgate.net

Table 2: Example of a Method Scouting Experiment for this compound

| Experiment | Stationary Phase | Organic Modifier | pH Modifier | Outcome |

| 1 | C18 | Acetonitrile | 0.1% Formic Acid | Good peak shape, moderate retention |

| 2 | C18 | Methanol | 0.1% Formic Acid | Broader peak, longer retention |

| 3 | Phenyl-Hexyl | Acetonitrile | 0.1% Formic Acid | Improved selectivity for aromatic impurities |

| 4 | C18 | Acetonitrile | 10 mM Ammonium Acetate, pH 5 | Altered elution order of impurities |

This table is a hypothetical representation of a method scouting experiment.